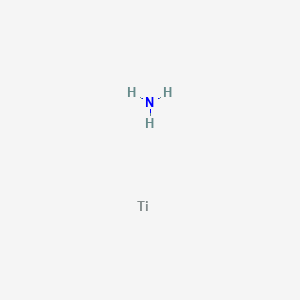
Azane;titanium
Description
"Azane; titanium" refers to a coordination compound where titanium is bonded to ammonia (azane, NH₃). Ammonia acts as a ligand, donating electron pairs to titanium’s vacant orbitals. Titanium typically forms octahedral or tetrahedral complexes, depending on its oxidation state (e.g., Ti³⁺ or Ti⁴⁺). Such compounds are of interest in catalysis, materials science, and nanotechnology due to titanium’s high strength-to-weight ratio and redox activity .
Properties
CAS No. |
12035-60-8 |
|---|---|
Molecular Formula |
H3NTi |
Molecular Weight |
64.9 g/mol |
IUPAC Name |
azane;titanium |
InChI |
InChI=1S/H3N.Ti/h1H3; |
InChI Key |
UIMGJWSPQNXYNK-UHFFFAOYSA-N |
SMILES |
N.[Ti] |
Canonical SMILES |
N.[Ti] |
Synonyms |
Ni-Ti nickel-titanium alloy Nitanium Sentalloy Ti-Ni titanium nickelide titanium nickelide (1:2) Titanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "azane; titanium," we compare it with structurally or functionally related compounds:
Titanium-Amino Acid Complexes (e.g., Ti³⁺ with Glycine)
- Structure: Octahedral coordination, with amino acids acting as bidentate ligands via carboxylate and amino groups.
- Applications: Used in photocatalytic oxidation of alcohols to aldehydes (e.g., ethanol to acetaldehyde) under UV light .
- Stability : Sensitive to hydrolysis in aqueous environments, requiring inert atmospheres for synthesis .
Platinum-Azane Complex (Azane; Platinum(2+), Dinitrate)
- Structure: [Pt(NH₃)₂(NO₃)₂], with square planar geometry around Pt²⁺.
- Stability: Classified as non-hazardous under standard conditions but requires careful handling due to platinum’s toxicity .
Cobalt Hexammine Complexes (e.g., [Co(NH₃)₆]³⁺)
- Structure : Octahedral coordination, with six NH₃ ligands.
- Applications : Historical use in analytical chemistry and as precursors for cobalt-based catalysts.
- Stability : Highly stable in acidic conditions due to strong Co–N bonds .
Phosph(III)azane Derivatives (e.g., Cyclophosp(III)azane)
- Structure : Cyclic phosphorus-nitrogen frameworks with NH₃ or substituted amines.
- Applications : Flame retardancy in polymers (e.g., polyurethane varnishes) due to phosphorus’s ability to quench free radicals .
- Photophysical Properties : Exhibit fluorescence and variable geometry depending on substituents, as seen in benzothiadiazole-based derivatives .
Comparative Data Table
Research Findings and Challenges
- Synthesis: Titanium-ammonia complexes are less documented than analogous Pt or Co systems. Synthesis likely involves reacting TiCl₄ or Ti(OR)₄ with liquid NH₃ under controlled conditions, similar to methods for amino acid complexes .
- Reactivity: Titanium’s high Lewis acidity may lead to rapid ligand exchange or hydrolysis, limiting practical applications without stabilization (e.g., using bulky ligands or non-aqueous solvents).
- Industrial Relevance : While details azane (NH₃) production via the Haber-Bosch process, industrial use of titanium-ammine complexes remains unexplored in the provided materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


